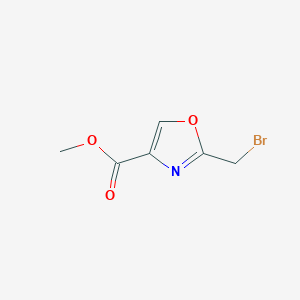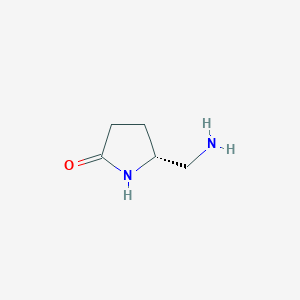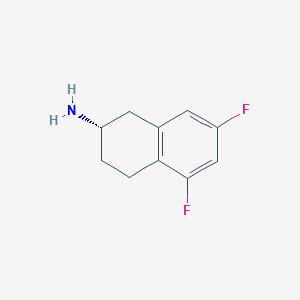
N-(3-ヒドロキシ-ピリジン-4-イル)-2,2-ジメチル-プロピオンアミド
説明
N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide, also known as N-HPDP, is an amide derivative of 3-hydroxypyridine, a heterocyclic organic compound. It has a broad range of applications in the fields of organic synthesis, medicinal chemistry and drug discovery. N-HPDP has been used in the synthesis of various pharmaceuticals, such as antifungal agents, antibacterials, and anti-inflammatory drugs. It has also been used in the development of new materials for drug delivery and in the study of biochemical and physiological effects.
科学的研究の応用
非線形光学材料
この化合物は、非線形光学(NLO)の分野で潜在的な用途があります。 NLO材料は、光トリガ、光周波数変換器、光メモリ、変調器、偏向器などの用途を含む光信号処理に不可欠です . この化合物の構造は、ドナー-アクセプター基を持つため、分子内電荷移動を可能にしており、これはNLO特性における重要な特徴です。
層状化合物へのインターカレーション
この化合物は、ジルコニウム4-スルホフェニルホスホネートなどの層状構造内にインターカレーションすることができます。 この配置は、分子シミュレーション手法を用いて研究することができ、特定の特性を持つ材料の設計に重要な層間空間配置を理解することができます .
細胞毒性物質
この化合物は、新規細胞毒性物質の足場として役立つ可能性があります。 これらの物質は、正常な細胞への損傷を最小限に抑えながら、特定の癌細胞を標的にすることで、癌治療に使用できます。 この化合物の誘導体は合成され、さまざまな癌細胞株に対する有効性を試験できます .
分子モデリング
この化合物は、生物学的標的との相互作用を予測するための分子モデリング研究に使用できます。 これは、化合物の結合親和性と作用機序を理解することが重要な創薬において特に役立ちます .
薬物動態および創薬
この化合物とその誘導体の吸収、分布、代謝、排泄(ADME)特性を理解することで、新薬の開発に役立ちます。 ADME研究は、ヒト体内における化合物の挙動を予測するために不可欠です .
Safety and Hazards
将来の方向性
The potential applications and future directions for this compound would depend on its biological activity, which is currently unknown. Pyridine derivatives are a rich source of pharmacologically active compounds, so it’s possible that this compound could have interesting biological properties that could be explored in future research .
特性
IUPAC Name |
N-(3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNFSZMIMUTCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434485 | |
| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-93-0 | |
| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)






![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)


![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

